PEAQX (tetrasodium hydrate)

Basolateral amygdala Oscillatory inhibition GABAergic interneurons

PEAQX (tetrasodium hydrate), also known by its Novartis code NVP-AAM077, is a quinoxaline-2,3-dione-based competitive antagonist at the glutamate binding site of N-methyl-D-aspartate (NMDA) receptors. It was developed through systematic optimization of 5-phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione derivatives to achieve preferential inhibition of human NMDA receptors containing the GluN2A (formerly NR2A) subunit over those containing GluN2B (NR2B).

Molecular Formula C17H15BrN3Na4O6P
Molecular Weight 560.2 g/mol
Cat. No. B12436395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEAQX (tetrasodium hydrate)
Molecular FormulaC17H15BrN3Na4O6P
Molecular Weight560.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1
InChIKeySMGAGBKXHAHCGQ-VSYRWHDMSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PEAQX (Tetrasodium Hydrate): Competitive GluN2A-Preferring NMDA Receptor Antagonist for Subunit-Specific Neurophysiology


PEAQX (tetrasodium hydrate), also known by its Novartis code NVP-AAM077, is a quinoxaline-2,3-dione-based competitive antagonist at the glutamate binding site of N-methyl-D-aspartate (NMDA) receptors [1]. It was developed through systematic optimization of 5-phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione derivatives to achieve preferential inhibition of human NMDA receptors containing the GluN2A (formerly NR2A) subunit over those containing GluN2B (NR2B) [1]. In recombinant systems, PEAQX inhibits hNMDAR 1A/2A with an IC50 of 270 nM versus 29,600 nM for hNMDAR 1A/2B, representing >100-fold selectivity [1]. The tetrasodium hydrate salt form confers aqueous solubility (≥25.5 mg/mL in water) that facilitates its use in electrophysiological and in vivo applications without requiring DMSO or pH adjustment . However, detailed kinetic binding studies subsequently revealed that under equilibrium conditions, the Ki-based selectivity between GluN1/GluN2A and GluN1/GluN2B diheteromers is approximately 5-fold, a critical consideration for experimental design [2].

Why Generic GluN2A Antagonists Cannot Replace PEAQX Tetrasodium Hydrate in Experimental Protocols


GluN2A-selective NMDA receptor antagonists are not functionally interchangeable due to profound differences in mechanism of action (competitive vs. allosteric), selectivity window, species dependence, solubility, and oral bioavailability. PEAQX tetrasodium hydrate is a competitive glutamate-site antagonist with oral activity [1], whereas alternatives such as TCN-201, MPX-004, and MPX-007 are negative allosteric modulators (NAMs) whose antagonism is dependent on GluN1 co-agonist concentration [2]. The widely used NMDA antagonist D-AP5 is non-subunit-selective, precluding subunit-specific dissection [3]. Even within the competitive antagonist class, PEAQX occupies a unique selectivity niche: it provides a practical tool with oral bioavailability for in vivo studies, while newer allosteric ligands such as MPX-007 (IC50 27 nM) offer higher GluN2A potency but lack the competitive mechanism and oral activity, making them unsuitable as direct experimental replacements [4]. Furthermore, TCN-201 suffers from low aqueous solubility that limits its utility in certain electrophysiological configurations [5]. These mechanistic and physicochemical differences mean that substituting PEAQX with another GluN2A-targeting compound without re-optimizing every experimental parameter will yield non-comparable, potentially uninterpretable results.

Quantitative Differentiation Evidence: PEAQX Tetrasodium Hydrate vs. Key GluN2A-Targeting Comparators


Functional Suppression of Oscillatory Inhibition in Basolateral Amygdala: PEAQX Outperforms GluN2B Antagonist Ro-25-6981

In rat basolateral amygdala (BLA) slices, PEAQX (0.4 μM) produced significantly greater suppression of spontaneous rhythmic IPSC and EPSC bursts than the GluN2B-selective antagonist Ro-25-6981 (5 μM) [1]. Despite Ro-25-6981 being tested at a 12.5-fold higher concentration, PEAQX more effectively reduced oscillatory synchronous inhibition, demonstrating that GluN2A-containing NMDA receptors—not GluN2B—play the dominant functional role in BLA interneuron-driven oscillations [1]. This provides direct evidence that PEAQX is functionally superior to GluN2B-selective tools for dissecting GluN2A-dependent network oscillations.

Basolateral amygdala Oscillatory inhibition GABAergic interneurons GluN2A vs. GluN2B

Aqueous Solubility of PEAQX Tetrasodium Hydrate Enables DMSO-Free Electrophysiology: Advantage Over Allosteric GluN2A NAM TCN-201

PEAQX tetrasodium hydrate dissolves in water at 25.5 mg/mL (approximately 45.5 mM) with ultrasonic assistance and warming , enabling preparation of DMSO-free stock solutions for electrophysiology. In contrast, the allosteric GluN2A-selective antagonist TCN-201 has been documented to have low aqueous solubility that limits its experimental utility in certain configurations [1]. This solubility advantage is functionally significant: the tetrasodium hydrate form eliminates the need for DMSO, which at concentrations as low as 0.1% can alter synaptic transmission and neuronal excitability in slice preparations.

Aqueous solubility Electrophysiology DMSO-free Formulation

Oral Bioavailability Distinguishes PEAQX from Allosteric GluN2A-Selective Antagonists MPX-004 and MPX-007

PEAQX is orally active and has demonstrated anticonvulsant efficacy in multiple in vivo rodent models [1]. In developing rats, subcutaneous PEAQX at 10–40 mg/kg produced dose-dependent anticonvulsant effects against cortical epileptic afterdischarges, with the 20 mg/kg dose effective across multiple age groups [2]. In contrast, the highly selective allosteric GluN2A antagonists MPX-004 (IC50 79 nM) and MPX-007 (IC50 27 nM), while offering superior in vitro potency and selectivity at recombinant receptors, have not been reported to possess oral bioavailability for systemic in vivo administration [3]. This distinction is critical for researchers requiring a GluN2A-preferring antagonist for behavioral or chronic dosing studies.

Oral bioavailability In vivo pharmacology CNS penetration Anticonvulsant

IC50-Based Subunit Selectivity: PEAQX >100-Fold Preference for Recombinant hNMDAR 1A/2A over 1A/2B

In the original characterization using recombinant human NMDA receptors expressed in Xenopus oocytes, PEAQX inhibited hNMDAR 1A/2A with an IC50 of 270 nM versus 29,600 nM for hNMDAR 1A/2B, yielding >100-fold selectivity [1]. This selectivity ratio was the product of systematic structural optimization of the 5-phosphonomethylquinoxalinedione scaffold and represents a substantial improvement over the parent compound. However, subsequent studies using radioligand binding under equilibrium conditions revealed a Ki-based selectivity of approximately 5-fold for GluN1/GluN2A (Ki ≈ 7–15 nM) over GluN1/GluN2B (Ki ≈ 35–78 nM) [2]. The discrepancy between functional IC50 and binding Ki selectivity highlights that PEAQX's apparent selectivity is assay-dependent and influenced by agonist concentration and experimental conditions, a nuance essential for proper experimental interpretation [3].

Subunit selectivity IC50 hNMDAR 1A/2A hNMDAR 1A/2B Recombinant receptors

Developmental Stage-Dependent Anticonvulsant Efficacy: PEAQX Shows Age-Specific Pharmacodynamics Distinct from GluN2B Antagonists

In a comprehensive developmental study, PEAQX was tested at doses of 10, 20, and 40 mg/kg in 12-, 18-, and 25-day-old rats across three convulsive seizure models [1]. Anticonvulsant action against cortical epileptic afterdischarges was consistently observed in 25-day-old animals across all three doses, whereas efficacy in 12-day-old rat pups was only partial even at the highest dose [1]. This age-dependent efficacy profile is opposite to that of GluN2B-selective antagonists such as ifenprodil and Ro 25-6981, which exhibit strong anticonvulsant effects in 12-day-old animals but fail in 25-day-old animals [1]. This developmental divergence mirrors the postnatal GluN2B-to-GluN2A subunit expression switch and confirms that PEAQX's pharmacological profile is functionally coupled to the developmental regulation of NMDA receptor subunit composition.

Developmental pharmacology Anticonvulsant Pediatric seizures GluN2A/GluN2B switch

Optimal Application Scenarios for PEAQX Tetrasodium Hydrate Based on Quantitative Differentiation Evidence


Dissecting GluN2A-Dependent Oscillatory Network Activity in Amygdala and Cortical Circuits

PEAQX tetrasodium hydrate is the preferred antagonist for isolating GluN2A-mediated contributions to rhythmic inhibitory network oscillations. As demonstrated in basolateral amygdala slices, PEAQX at 0.4 μM produces significantly greater suppression of IPSC/EPSC bursts than the GluN2B antagonist Ro-25-6981 at 5 μM [1]. The high aqueous solubility (25.5 mg/mL) of the tetrasodium hydrate enables DMSO-free bath application, avoiding vehicle artifacts in long-term oscillatory recordings [2]. Researchers studying schizophrenia- or autism-relevant amygdala circuit dysfunction should select PEAQX over GluN2B-preferring or non-selective NMDA antagonists to specifically target the GluN2A-dependent component of inhibitory oscillations.

Developmental Neuropharmacology: Probing the Postnatal GluN2B-to-GluN2A Subunit Switch In Vivo

PEAQX exhibits age-dependent anticonvulsant efficacy that mirrors the developmental upregulation of GluN2A expression, with strong efficacy in 25-day-old rats and only partial effects in 12-day-old pups [1]. This profile is opposite to that of GluN2B-selective antagonists ifenprodil and Ro 25-6981, which are effective in young animals but fail in older animals [1]. For studies investigating the functional consequences of the developmental NMDA receptor subunit switch, PEAQX provides a developmentally appropriate pharmacological probe with oral bioavailability that supports systemic administration across multiple postnatal ages without the confounding of vehicle effects seen with DMSO-dependent compounds.

In Vivo Anticonvulsant and Behavioral Studies Requiring Oral or Systemic GluN2A-Preferring Antagonism

PEAQX is the only GluN2A-preferring NMDA antagonist with demonstrated oral bioavailability and in vivo anticonvulsant efficacy across multiple seizure models [1]. At 10–40 mg/kg (s.c. or oral), PEAQX dose-dependently suppresses seizures and modulates locomotor responses to PCP challenge [2]. Newer allosteric GluN2A-selective antagonists MPX-004 and MPX-007 lack published in vivo systemic administration data , while TCN-201 is limited by poor solubility . For behavioral pharmacology, chronic dosing studies, or disease models where systemic GluN2A-preferring blockade is required, PEAQX tetrasodium hydrate remains the only viable procurement choice.

Electrophysiological Studies Requiring Selective Competitive Glutamate-Site Blockade Without Allosteric Confounds

PEAQX acts as a competitive antagonist at the glutamate binding site of the GluN2 subunit, a mechanism fundamentally distinct from the negative allosteric modulation exerted by TCN-201, MPX-004, and MPX-007 [1]. This competitive mechanism means PEAQX's apparent potency and selectivity are dependent on ambient glutamate concentration—a property that can be exploited to achieve a defined selectivity window by controlling agonist concentration [2]. At glutamate EC50, IC50 values for NR1/NR2A are 31 ± 2 nM versus 215 ± 13 nM for NR1/NR2B (~7-fold), whereas at 10× EC50 glutamate, these values shift to 214 ± 10 nM and 2.2 ± 0.14 μM (~10-fold), respectively [2]. Researchers who require a glutamate-competitive antagonist mechanism—rather than allosteric modulation that depends on glycine-site co-agonist occupancy—should specifically procure PEAQX for electrophysiological studies of glutamatergic synaptic transmission and plasticity.

Quote Request

Request a Quote for PEAQX (tetrasodium hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.